

An In-depth Technical Guide to the Physicochemical Properties of Zinc Acrylate

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Compound of Interest

Compound Name: Zinc acrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **zinc acrylate**. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and a visual representation of its synthesis process to support research and development activities.

Core Physicochemical Properties of Zinc Acrylate

Zinc acrylate (CAS No. 14643-87-9) is a versatile organometallic compound, specifically the zinc salt of acrylic acid.^[1] It typically presents as a white to off-white crystalline powder.^{[1][2]} This compound is notable for its role as a crosslinking agent in polymers, particularly in peroxide-vulcanized rubbers, where it enhances thermal stability and mechanical strength.^{[3][4]} Its unique ionic cross-links provide superior heat resistance and durability.^[4]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **zinc acrylate**, compiled from various sources for easy comparison.

Property	Value	References
Molecular Formula	C ₆ H ₆ O ₄ Zn	[3][4][6][7][8]
Molecular Weight	~207.5 g/mol	[1][3][6][7][8][9]
Appearance	White to off-white powder or crystal	[1][2]
Melting Point	240-244 °C (decomposes)	[4][6][9][10][11]
>250 °C (decomposes)	[12][13][14][15]	
Density	1.6 g/cm ³	[4][6][9][10][12]
Solubility	Soluble in acrylic acid and water (as a salt); Insoluble as a polymer.[3][6][10][16] Slightly soluble in water.[13][14]	
Flash Point	61.6 °C	[4][10]
>110 °C	[13][14]	
Vapor Pressure	3.42 mmHg at 25°C	[4][15]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of **zinc acrylate**. The following sections outline a general synthesis procedure and key analytical techniques.

Synthesis of Zinc Acrylate

A common method for synthesizing **zinc acrylate** involves the reaction of acrylic acid with zinc oxide.[6][17]

General Protocol:

- Charging the Reactor: Add acrylic acid to a suitable reaction vessel equipped with a stirrer, heater, and condenser.[6][17]

- Heating and Addition of Reactant: Heat the acrylic acid to a temperature range of 40°C to 80°C while stirring.[6][17] Slowly add zinc oxide to the heated acrylic acid.[6][17]
- Initiation: Once the reaction mixture begins to agglomerate, add a suitable initiator in portions.[6][17]
- Reaction: Maintain the reaction temperature between 60°C and 120°C and continue stirring for 40 to 80 minutes.[6][17]
- Drying: Apply a vacuum to the reaction product to reduce the moisture content to $\leq 0.5\%$. [6][17]
- Final Product: The resulting solidified product is then crushed to obtain **zinc acrylate** powder.[6][17]

Characterization Methodologies

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Objective: To identify the functional groups and confirm the formation of **zinc acrylate**.
- Methodology: A small amount of the dried **zinc acrylate** powder is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded using an FT-IR spectrometer. Characteristic absorption bands for the carboxylate anion (asymmetric and symmetric stretching) and the absence of the carboxylic acid C=O stretch from acrylic acid confirm the synthesis.[18]

2. Thermogravimetric Analysis (TGA):

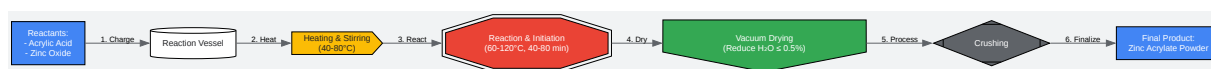
- Objective: To evaluate the thermal stability and decomposition profile of **zinc acrylate**.
- Methodology: A sample of **zinc acrylate** is placed in a TGA instrument and heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. This analysis reveals the onset of decomposition and the temperature at which the material is stable.[19] Studies show that the thermal stability of metal polyacrylates follows the sequence $\text{Zn}=\text{Co} > \text{Ni} > \text{Cu}$. [19]

3. X-ray Diffraction (XRD):

- Objective: To determine the crystalline structure of the **zinc acrylate** powder.
- Methodology: The powder sample is placed on a sample holder in an XRD instrument. X-rays are directed at the sample, and the diffraction pattern is recorded. The resulting diffractogram provides information about the crystal lattice and phase purity of the material.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **zinc acrylate** from its primary reactants.



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Caption: General synthesis workflow for **zinc acrylate** production.

Stability and Reactivity

Zinc acrylate exhibits good thermal stability but can undergo hazardous polymerization at elevated temperatures, especially when combined with other acrylates.[1][14] It is stable under normal room temperature conditions.[2] Incompatible materials include strong oxidizing agents.[14] Upon decomposition at high temperatures, it may produce irritating fumes, organic acid vapors, and zinc oxide fumes.[13][14]

Conclusion

This guide provides essential physicochemical data and procedural insights for professionals working with **zinc acrylate**. Its distinct properties, particularly its high melting point, density, and specific solubility profile, are critical for its applications in material science, including the manufacturing of high-performance rubbers, adhesives, and coatings.[1][3][5][16] The outlined synthesis and characterization protocols offer a foundational framework for laboratory and industrial applications.

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